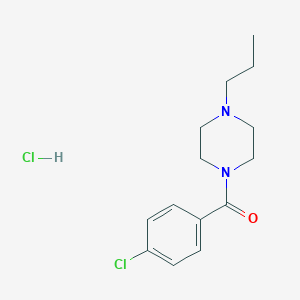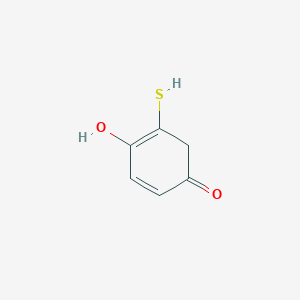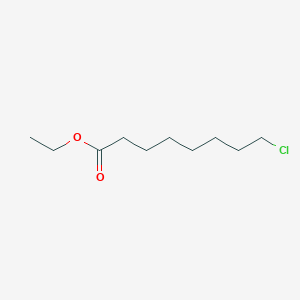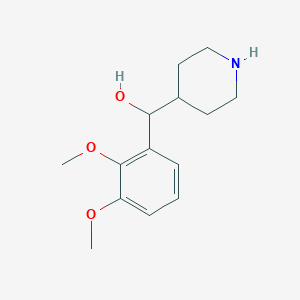
8beta-Hydroxymethyl-6-cyanoergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile typically involves multi-step organic reactions. Common starting materials include ergoline derivatives, which undergo functional group modifications to introduce the hydroxymethyl and carbonitrile groups. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for ergoline derivatives often involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. Specific details about the industrial production of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile would require consultation with industrial chemistry sources.
Análisis De Reacciones Químicas
Types of Reactions
(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield an aldehyde or carboxylic acid, while reduction of the carbonitrile group may produce a primary amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-migraine and anti-psychotic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as neurotransmission or cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and carbonitrile groups may influence its reactivity and interactions with biological targets, distinguishing it from other ergoline derivatives.
Propiedades
IUPAC Name |
(6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUNXRBQABBMPI-WDBKCZKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550065 |
Source


|
| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108895-69-8 |
Source


|
| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B28665.png)






![(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE](/img/structure/B28686.png)
![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)
